molecular formula C29H46O B1241001 Calysterol

Calysterol

Cat. No. B1241001
M. Wt: 410.7 g/mol
InChI Key: CPOLWWXFYSOOCH-YKCJVXPMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Calysterol is a natural product found in Calyx nicaeensis, Calyx podatypa, and Chalinidae with data available.

Scientific Research Applications

1. Biosynthesis in Marine Lipids

Calysterol, a compound found in marine lipids, has been studied for its biosynthetic pathways. Research has shown that calysterol is not biosynthesized directly from its cyclopropane analog, dihydrocalysterol. Instead, there's a loss of H-28 from dihydrocalysterol during the biosynthesis of calysterol, indicating a complex biosynthetic process involving compounds like 24-H-isocalysterol or 23 H-isocalysterol as intermediates (Doss, Silva, & Djerassi, 1989).

2. Role in Neurodegenerative Diseases and Cellular Signaling

Calysterol, as part of the broader group of oxysterols, has been implicated in neurodegenerative diseases such as Huntington's, Parkinson's, and Alzheimer's. These oxysterols are also involved in cellular signaling pathways, notably in Hedgehog signaling, which plays a critical role in developmental processes (Griffiths & Wang, 2019).

3. Implications in Cholesterol Metabolism and Cancer

Studies on cholesterol metabolism have identified oxysterols, including calysterol, as key elements. Their roles extend to the development of cancer, where they interact with metabolic pathways and potentially contribute to disease progression (Silvente-Poirot & Poirot, 2012).

4. Influence on Vascular Calcification

Calysterol, as a major oxysterol, has been found to significantly enhance vascular calcification, which is a critical factor in the development of atherosclerosis. This suggests its potential involvement in cardiovascular diseases (Saito, Wachi, Sato, & Seyama, 2008).

5. Enhancement of Osteoblast Differentiation and Bone Healing

Research has demonstrated that oxysterols, including calysterol, can enhance osteoblast differentiation and promote bone healing. This indicates a potential application in treating bone-related conditions and improving bone regeneration (Aghaloo et al., 2007).

6. Modulation of Immune System and Cancer

Recent developments in oxysterol research, including studies on calysterol, highlight its involvement in the immune system, particularly in bacterial and viral infections, and in the context of breast cancer. This underscores the multifaceted roles of oxysterols in both immunity and oncology (Griffiths et al., 2016).

properties

Product Name

Calysterol

Molecular Formula

C29H46O

Molecular Weight

410.7 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-1-[(3R)-3-methyl-2-propan-2-ylcyclopropen-1-yl]propan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H46O/c1-17(2)27-19(4)23(27)15-18(3)24-9-10-25-22-8-7-20-16-21(30)11-13-28(20,5)26(22)12-14-29(24,25)6/h7,17-19,21-22,24-26,30H,8-16H2,1-6H3/t18-,19-,21+,22+,24-,25+,26+,28+,29-/m1/s1

InChI Key

CPOLWWXFYSOOCH-YKCJVXPMSA-N

Isomeric SMILES

C[C@@H]1C(=C1C(C)C)C[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C

Canonical SMILES

CC1C(=C1C(C)C)CC(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C

synonyms

calysterol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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